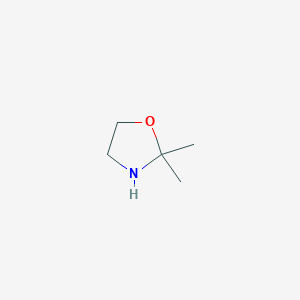

2,2-dimethyloxazolidine

Description

Contextualization within Oxazolidine (B1195125) Chemistry

Oxazolidines are a class of five-membered heterocyclic compounds containing both oxygen and nitrogen atoms in the ring. ontosight.ai Specifically, the 1,3-oxazolidine ring consists of an oxygen at position 1 and a nitrogen at position 3. These saturated heterocycles are notable for their stability under many synthetic conditions, yet they can be readily cleaved when necessary, making them effective protecting groups. researchgate.net

Within this family, 2,2-dimethyloxazolidine (B1633789) is distinguished by the presence of two methyl groups at the C2 position. This gem-dimethyl substitution provides steric hindrance that influences the molecule's reactivity and conformational preferences. The this compound moiety is often derived from the condensation of a β-amino alcohol with acetone (B3395972) or its equivalent, such as 2,2-dimethoxypropane. beilstein-journals.org This straightforward formation makes it an accessible and frequently employed structural motif in synthetic chemistry.

Strategic Importance in Modern Synthetic Methodologies

The strategic value of this compound in modern synthesis is most prominently demonstrated through its application as a chiral auxiliary and a versatile building block, particularly in asymmetric synthesis. The most celebrated example is the N-Boc protected derivative of (S)-serine, known as (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, or more commonly, Garner's aldehyde. ontosight.ai

Garner's aldehyde is a highly valued chiral intermediate because it allows for the introduction of new stereocenters with a high degree of stereoselectivity. ontosight.ai The oxazolidine ring serves to protect the amine and hydroxyl groups of the original amino acid, while the aldehyde functionality is available for a wide array of chemical transformations, including nucleophilic additions and reductive aminations. ontosight.ai The utility of this compound stems from the ease with which the oxazolidine ring can be opened post-transformation to reveal a β-amino alcohol, a common structural feature in many biologically active molecules, including pharmaceuticals and natural products. ontosight.ai

Furthermore, the this compound framework is not limited to its role in Garner's aldehyde. It is employed in the synthesis of various chiral building blocks for complex targets. For instance, derivatives of this compound are used in the synthesis of non-proteinogenic amino acids, amino sugars, and sphingosines. mdpi.com The conformational rigidity imparted by the oxazolidine ring can lead to high diastereoselectivity in reactions at adjacent stereocenters. acs.org This control over stereochemistry is a cornerstone of modern synthetic strategies aimed at producing enantiomerically pure compounds.

The formation of the this compound ring is a key step in multi-step syntheses, often enabling selective reactions at other parts of the molecule. For example, after the formation of a this compound derivative from an amino alcohol, subsequent oxidation of a primary alcohol to a carboxylic acid can be achieved. beilstein-journals.org This strategic protection and activation underscore the importance of the this compound unit in the synthetic chemist's toolbox.

Interactive Data Tables

Below are tables summarizing key properties of this compound and its prominent derivative, Garner's aldehyde.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,2-dimethyl-1,3-oxazolidine | nih.gov |

| CAS Number | 20515-62-2 | nih.gov |

| Molecular Formula | C₅H₁₁NO | nih.gov |

| Molecular Weight | 101.15 g/mol | nih.gov |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Table 2: Physicochemical Properties of (S)-(-)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde (Garner's Aldehyde)

| Property | Value | Source |

| IUPAC Name | tert-Butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | sigmaaldrich.com |

| CAS Number | 102308-32-7 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₉NO₄ | sigmaaldrich.com |

| Molecular Weight | 229.27 g/mol | sigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.com |

| Boiling Point | 83-88 °C/1 mmHg | sigmaaldrich.com |

| Density | 1.06 g/mL at 25 °C | sigmaaldrich.com |

| Optical Activity | [α]20/D −90°, c = 1 in chloroform | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-5(2)6-3-4-7-5/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHIRTNKIXRXMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NCCO1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347019 | |

| Record name | 2,2-Dimethyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20515-62-2 | |

| Record name | 2,2-Dimethyl-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-oxazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dimethyloxazolidine and Its Derivatives

Catalytic Approaches to Oxazolidine (B1195125) Ring Formation

The formation of the oxazolidine ring can be efficiently achieved through various catalytic systems, including metal-based catalysts, organocatalysts, and biocatalysts. These methods often provide high levels of control over the reaction and can lead to the formation of chiral products.

Metal-Catalyzed Cyclization Strategies

Transition metal catalysis has been instrumental in developing efficient methods for the synthesis of heterocyclic compounds, including oxazolidines. These strategies often involve the activation of substrates to facilitate the intramolecular cyclization, leading to the desired ring system.

In a notable example of a chemoenzymatic process, palladium nanoparticles (Pd-NPs) have been used in conjunction with an alcohol dehydrogenase (ADH) for the synthesis of enantiomerically pure 1,2-amino alcohols. mdpi.comrsc.org While the primary goal of this one-pot reaction is the production of the amino alcohol, a side product, 2,2-dimethyloxazolidine (B1633789), is formed in yields of 4–10%. mdpi.comrsc.org This formation occurs through the reaction of the amino alcohol product with acetone (B3395972), which is a byproduct of the ADH-catalyzed reduction. rsc.org To mitigate the formation of this side product, a two-step, one-pot methodology can be employed where the bioreduction is performed under reduced pressure to remove the acetone as it is formed. mdpi.com

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. These small organic molecules can activate substrates in a variety of ways to facilitate the formation of the oxazolidine ring. While direct organocatalytic methods for the synthesis of this compound are not extensively detailed in the provided search results, the synthesis of related oxazolidinone and imidazolidinone structures highlights the potential of this approach. For instance, a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been used as a recyclable catalyst for the conversion of epoxy amines to 2-oxazolidinones. rsc.org Similarly, imidazolidinone-based organocatalysts, developed by MacMillan, are effective in a range of asymmetric transformations, proceeding through the formation of an iminium ion from the condensation of the catalyst with an α,β-unsaturated aldehyde. sigmaaldrich.com These examples suggest that similar strategies could be adapted for the synthesis of this compound.

Biocatalytic Transformations and Side Product Formation

Biocatalysis offers a green and highly selective approach to chemical synthesis. Enzymes can operate under mild conditions and often exhibit high enantioselectivity. In the context of this compound, its formation is noted as a side product in a biocatalytic system.

Specifically, in the chemoenzymatic synthesis of enantiopure 1,2-amino alcohols, alcohol dehydrogenases (ADHs) are used for the asymmetric reduction of 2-azido ketones. rsc.org The acetone generated as a byproduct in this ADH-catalyzed step can then react with the final 1,2-amino alcohol product to form this compound. rsc.org The amount of this side product can range from 4–10%. mdpi.comrsc.org This highlights an important consideration in biocatalytic cascades where the byproducts of one step can react with the desired product of another.

| Catalyst System | Precursors | Product(s) | Key Observation |

| Pd-NPs and ADH | 2-Azido ketones | Enantiopure 1,2-amino alcohols, this compound | Formation of this compound as a 4-10% side product from the reaction with acetone byproduct. mdpi.comrsc.org |

Condensation Reactions for Scaffold Assembly

A more traditional and widely used approach for the synthesis of oxazolidines involves the condensation of two precursor molecules that together provide the necessary atoms for the heterocyclic ring.

From β-Amino Alcohols and Carbonyl Precursors

The most direct method for the synthesis of this compound is the condensation reaction between a β-amino alcohol and a carbonyl compound, in this case, acetone. This reaction is a classic example of the formation of a five-membered heterocycle through the reaction of a bifunctional molecule with a carbonyl source. The synthesis of various β-amino alcohol derivatives has been explored through methods such as photoredox-induced radical relays. gchemglobal.com The reactivity of β-amino alcohols with compounds like carbon disulfide to form 2-oxazolidinethiones further demonstrates their utility as precursors to related heterocyclic systems. acs.org

Utilizing Amino Acid Derivatives (e.g., L-Serine)

Amino acids, being chiral building blocks, are valuable starting materials for the synthesis of enantiomerically pure compounds. L-serine, with its β-hydroxy-α-amino acid structure, is a suitable precursor for the synthesis of oxazolidine derivatives. The synthesis of oxazolines from serine derivatives has been demonstrated using a molybdenum dioxide catalyst. nih.gov While the direct synthesis of this compound from L-serine is not explicitly detailed in the provided results, the general principle of using amino acid-derived β-amino alcohols in condensations with carbonyl compounds is a well-established synthetic strategy. The preparation of L-serine methyl ester hydrochloride is a common step in the utilization of serine in further synthetic transformations. google.com

| Precursor 1 | Precursor 2 | Product |

| β-Amino alcohol | Acetone | This compound |

| L-Serine derivative | Carbonyl compound | Oxazolidine derivative |

Cycloaddition Reactions Involving Carbon Dioxide

The cycloaddition of carbon dioxide (CO2) with three-membered rings like aziridines is a well-established, atom-economical method for the synthesis of five-membered heterocyclic compounds. researchgate.net This approach is particularly prominent in the synthesis of oxazolidin-2-ones. The reaction typically involves the ring-opening of an aziridine by a nucleophile, followed by the insertion of CO2 and subsequent intramolecular cyclization. Various catalytic systems, including metal-based and organocatalysts, have been developed to facilitate this transformation under milder conditions, such as lower pressures and temperatures. researchgate.net

While this method is highly effective for producing the oxazolidinone core structure, it is important to note that it is not the primary route for the synthesis of this compound. The cycloaddition of CO2 to an appropriately substituted aziridine would lead to an oxazolidin-2-one derivative, which possesses a carbonyl group at the 2-position of the oxazolidine ring, rather than the two methyl groups characteristic of this compound. The synthesis of this compound is more commonly achieved through the condensation of a β-amino alcohol with acetone or a related ketone.

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of oxazolidine derivatives, one-pot methodologies have been developed, particularly for N-substituted variants.

A common one-pot approach for synthesizing N-benzyloxazolidinone derivatives involves the reaction of N-benzyl-β-amino alcohol derivatives with N,N'-carbonyldiimidazole (CDI) in a solvent like dimethyl sulfoxide (DMSO). derpharmachemica.com This method is efficient and avoids the use of hazardous reagents. While this specific example leads to an oxazolidinone, the principle can be adapted for the synthesis of this compound. A plausible one-pot synthesis of this compound would involve the direct reaction of a suitable β-amino alcohol, such as 2-aminoethanol, with acetone in the presence of a dehydrating agent or a catalyst that facilitates the imine formation and subsequent intramolecular cyclization.

Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating these reactions, often leading to improved yields and significantly reduced reaction times compared to conventional heating methods. For instance, the microwave-assisted synthesis of oxazolidin-2-ones from amino alcohols and diethyl carbonate is a rapid and efficient process. nih.gov

Preparation of Functionalized this compound Derivatives

The functionalization of the this compound scaffold is crucial for its use as a chiral auxiliary and building block in asymmetric synthesis.

Synthesis of Aldehyde Derivatives (e.g., Garner's Aldehyde)

Garner's aldehyde, formally known as (R)- or (S)-tert-butyl 4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, is a prominent and versatile chiral building block derived from this compound. Its synthesis typically starts from a protected amino acid, such as N-Boc-serine.

The general synthetic route involves the following key steps:

Protection of the amino acid: The amino group of serine is protected, commonly with a tert-butyloxycarbonyl (Boc) group.

Formation of the oxazolidine ring: The protected serine is then reacted with acetone or a derivative like 2,2-dimethoxypropane in the presence of an acid catalyst to form the this compound ring.

Reduction of the carboxylic acid: The carboxylic acid moiety is reduced to the corresponding primary alcohol.

Oxidation to the aldehyde: The primary alcohol is then carefully oxidized to the aldehyde to yield Garner's aldehyde.

Various reagents can be used for the reduction and oxidation steps to optimize the yield and purity of the final product. The stability and well-defined stereochemistry of Garner's aldehyde make it an invaluable intermediate in the synthesis of complex molecules.

Introduction of Diverse Substituents

The introduction of a wide range of substituents onto the this compound ring allows for the creation of a diverse library of chiral building blocks. Functionalization can be achieved at different positions of the ring.

One common strategy involves using organometallic reagents to react with aldehyde derivatives like Garner's aldehyde. This allows for the introduction of various carbon-based substituents at the C4 position with a high degree of stereocontrol.

Another approach is the derivatization of the nitrogen atom of the oxazolidine ring. After the formation of the initial this compound structure, the N-H bond can be subjected to various reactions to introduce different functional groups.

Furthermore, the synthesis can start from already functionalized amino alcohols, incorporating the desired substituents before the formation of the oxazolidine ring. This allows for a modular approach to the synthesis of a wide array of derivatives. The choice of synthetic strategy depends on the desired final structure and the available starting materials.

Role of 2,2 Dimethyloxazolidine As a Chiral Auxiliary in Asymmetric Synthesis

Principles of Chiral Induction

The efficacy of 2,2-dimethyloxazolidine (B1633789) as a chiral auxiliary is rooted in its ability to create a distinct and sterically biased environment around the reactive center. This is achieved through two primary mechanisms: steric shielding, which dictates the facial selectivity of reagent attack, and conformational control, which locks the substrate into a reactive conformation that favors the formation of one diastereomer over another.

Steric shielding is a foundational principle of chiral induction where the bulky groups on the chiral auxiliary physically obstruct one face of the prochiral substrate. In the case of N-acyl derivatives of this compound, the substituents on the oxazolidine (B1195125) ring create a sterically hindered face and a less hindered face. Reagents, particularly bulky ones, will preferentially approach from the less hindered side, leading to high diastereofacial selectivity.

For example, in the epoxidation of tiglic amides derived from this compound auxiliaries, steric interactions dictate the approach of the oxidizing agent. The gem-dimethyl group at the C2 position of the oxazolidine ring, along with any substituent at C4, effectively shields one π-face of the carbon-carbon double bond of the attached N-enoyl moiety. nih.gov This forces the reagent to attack from the opposite, more accessible face, resulting in the preferential formation of one diastereomer. The degree of selectivity is directly related to the effective size difference between the two faces of the molecule in the transition state. This model of steric hindrance is a common explanation for the enantioselectivity observed in many amine-catalyzed reactions where a bulky group on the catalyst prevents the electrophile's approach from the more hindered side. nih.gov

Beyond simple steric bulk, the this compound auxiliary exerts control by locking the attached substrate into a specific, low-energy conformation. The rigid ring structure minimizes bond rotations, which is crucial for establishing a predictable stereochemical outcome. When an N-acyl this compound is converted to its enolate, chelation between a metal cation (e.g., Li⁺, Na⁺, or Ti⁴⁺) and the carbonyl oxygen and the oxazolidine ring nitrogen can lead to a rigid, planar, five- or six-membered ring structure.

This chelation-enforced rigidity ensures that the substituents on the chiral auxiliary have a fixed spatial relationship to the enolate. This conformation orients the bulky groups of the auxiliary to effectively shield one face of the enolate. rsc.org Consequently, an incoming electrophile is directed to the opposite face. This relayed asymmetric induction, where the stereocenter of the auxiliary dictates the conformation and subsequent reaction selectivity of a distant prochiral center, is a powerful strategy in synthesis. rsc.org The predictable nature of these conformations allows for the reliable synthesis of the desired diastereomer.

Applications in Stereoselective Bond Formations

The principles of steric shielding and conformational control make this compound and its derivatives powerful tools for a variety of stereoselective bond-forming reactions. They have been successfully applied to control the stereochemistry of alkylations, aminations, and reductions.

One of the most robust applications of oxazolidine-based auxiliaries is in the diastereoselective alkylation of amide enolates. The process involves the deprotonation of an N-acyl this compound derivative to form a rigid metal enolate, which then reacts with an alkyl halide. The stereochemical outcome is dictated by the chiral auxiliary, which directs the approach of the electrophile.

The reaction of the lithium or sodium enolates of N-acyl-5,5-dimethyloxazolidin-2-ones (a closely related structure) with various alkyl halides proceeds with good to excellent diastereoselectivity. The gem-dimethyl group at the C5 position (analogous to the C2 position in the parent oxazolidine) and the substituent at C4 work in concert to block one face of the enolate. For instance, alkylation of the enolate derived from (S)-N-propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one with various electrophiles consistently yields the (2'S)-alkylation product. nih.gov

The results below demonstrate the high levels of diastereoselectivity achieved in these alkylation reactions.

| Entry | Electrophile (R-X) | Product (R group) | Diastereomeric Excess (de %) | Reference |

|---|---|---|---|---|

| 1 | MeI | Methyl | 94% | nih.gov |

| 2 | BnBr | Benzyl | 94% | nih.gov |

| 3 | Allyl-Br | Allyl | 85% | nih.gov |

| 4 | EtI | Ethyl | 88% | nih.gov |

The same principles that govern diastereoselective alkylation can be extended to stereospecific amination reactions. The rigid enolate formed from an N-acyl this compound can react with electrophilic nitrogen sources, such as azodicarboxylates (e.g., di-tert-butyl azodicarboxylate), to introduce an amino group at the α-carbon.

The chiral auxiliary controls the trajectory of the incoming aminating agent, leading to the formation of one diastereomer preferentially. The chelated metal enolate presents a sterically defined environment where one face is shielded by the auxiliary's substituents. The electrophilic nitrogen reagent approaches from the less hindered face, establishing the new C-N bond with a high degree of stereocontrol. After the reaction, the auxiliary can be cleaved to yield an enantiomerically enriched α-amino acid or its derivative, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Chiral this compound auxiliaries are also effective in directing the diastereoselective reduction of carbonyl groups, particularly in N-enoyl derivatives. The reduction of the carbon-carbon double bond of an α,β-unsaturated N-acyl system can be controlled by the auxiliary. For example, the conjugate addition of a hydride reagent is subject to the same steric and conformational constraints imposed by the auxiliary.

Furthermore, the reduction of a ketone at the β-position of an N-acyl chain can be rendered highly diastereoselective. A more direct application is the reduction of the N-acyl group itself to an aldehyde. The reduction of N-acyl-5,5-dimethyloxazolidin-2-ones with a bulky hydride reagent like diisobutylaluminium hydride (DIBAL-H) can produce chiral α-substituted aldehydes. The auxiliary shields one face of the carbonyl intermediate, preventing over-reduction and controlling the stereochemistry of the final product. For example, (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones can be reduced to the corresponding non-racemic α-substituted aldehydes with high enantiomeric excess (87–94% ee). rsc.orgnih.gov This method provides a reliable route to valuable chiral aldehydes without loss of stereochemical integrity. nih.gov

Asymmetric Cycloaddition Reactions

Chiral auxiliaries derived from this compound have been successfully employed to control the facial selectivity of [4+2] cycloaddition reactions. These conformationally controlled auxiliaries operate through a combination of steric and conformational effects to direct the approach of the dienophile to one face of the diene.

The effectiveness of this compound auxiliaries has been demonstrated in the [4+2] cycloaddition of sorbic acid amide derivatives with challenging dienophiles like singlet oxygen, which is notable for its small size. Research has shown that high π-facial selectivity can be achieved in the reaction between singlet oxygen and a 1,3-diene moiety attached to a chiral this compound auxiliary. For example, the photooxygenation of chiral sorbic acid amides yields endoperoxides with a diastereomeric ratio of ≥95:5, showcasing excellent stereocontrol.

This high level of induction is also observed with bulkier dienophiles. When the sterically more demanding 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is used as the dienophile, the [4+2] cycloaddition proceeds with virtually complete stereocontrol. The predictable stereochemical outcome is attributed to the shielding of one face of the diene by the substituent on the chiral auxiliary, forcing the dienophile to approach from the less hindered face.

Table 1: Diastereoselectivity in [4+2] Cycloadditions of Chiral Sorbic Acid Amides Data compiled from studies on conformationally controlled chiral auxiliaries.

| Dienophile | Chiral Auxiliary Substituent | Diastereomeric Ratio (dr) |

| Singlet Oxygen (¹O₂) | Phenyl | ≥95:5 |

| Singlet Oxygen (¹O₂) | Isopropyl | ≥95:5 |

| 4-Phenyl-1,2,4-triazoline-3,5-dione | Phenyl | >99:1 |

Enantioselective Nucleophilic Additions

Detailed research findings specifically on the use of this compound as a chiral auxiliary for enantioselective nucleophilic additions are not extensively available in the reviewed literature. Studies in this area tend to focus on related structures such as N-acyloxazolidinones (Evans auxiliaries) or 5,5-dimethyloxazolidin-2-ones.

Asymmetric Iodolactamization

The this compound framework has been instrumental in the development of asymmetric iodolactamization, a powerful method for synthesizing chiral lactams. In this reaction, an unsaturated amide bearing a chiral oxazolidine auxiliary undergoes cyclization induced by an iodine source.

Systematic investigations have shown that the choice of auxiliary and reaction conditions is critical for success. Using (4S)-4-((2R)-2-butyl)-2,2-dimethyloxazolidine as the chiral auxiliary in conjunction with a strong base like lithium hydride (LiH), a variety of unsaturated amides can be converted into the corresponding γ- and δ-lactams. rsc.orgnih.govnih.gov These reactions proceed smoothly, affording the products in moderate to excellent yields (30-98%) and with high diastereoselectivity, achieving diastereomeric excess (de) values of up to 97%. rsc.orgnih.gov This method provides a reliable strategy for constructing chiral nitrogen-containing heterocyclic compounds, which are valuable intermediates in organic synthesis. rsc.org

Table 2: Asymmetric Iodolactamization of Unsaturated Amides Using a this compound Auxiliary Results obtained using (4S)-4-((2R)-2-butyl)-2,2-dimethyloxazolidine auxiliary and LiH as the base. rsc.org

| Substrate (Unsaturated Amide) | Product | Yield (%) | Diastereomeric Excess (de, %) |

| (E)-N-(Hex-4-enoyl) derivative | γ-Lactam | 98 | 97 |

| (E)-N-(Hept-5-enoyl) derivative | δ-Lactam | 95 | 92 |

| N-(2-Methylpent-4-enoyl) derivative | γ-Lactam | 82 | 84 |

| N-(2,2-Dimethylpent-4-enoyl) derivative | γ-Lactam | 30 | 96 |

Design and Development of Novel Chiral Auxiliaries Based on the this compound Scaffold

The success of existing chiral auxiliaries often inspires the design of new and improved versions. The structural rigidity and stereodirecting ability of the this compound unit have served as a basis for developing novel auxiliaries. A key design principle involves modifying the oxazolidine ring to further enhance its properties.

One notable example is the development of the "SuperQuat" family of chiral auxiliaries, which are 4-substituted 5,5-dimethyloxazolidine-2-ones. While these are oxazolidinones, the strategic placement of a gem-dimethyl group at the C5 position is conceptually related to the 2,2-dimethyl substitution. This modification serves two primary purposes. First, the gem-dimethyl group induces a conformational bias in the adjacent C4 substituent, forcing it to project toward the N-acyl group. This controlled orientation provides superior shielding of one face of the enolate, leading to higher diastereoselectivity in reactions like alkylations and conjugate additions. Second, the steric bulk of the C5 substituents hinders nucleophilic attack at the endocyclic carbonyl group, which facilitates the recovery and recycling of the auxiliary after the desired transformation. This design strategy highlights how foundational scaffolds like dimethyloxazolidine can be evolved to create more robust and selective chiral auxiliaries for asymmetric synthesis.

Utility of 2,2 Dimethyloxazolidine As a Protecting Group

Protection of 1,2-Amino Alcohol Functionalities

The protection of 1,2-amino alcohols is a critical step in the synthesis of many complex molecules to prevent unwanted side reactions of the amine and hydroxyl groups. The 2,2-dimethyloxazolidine (B1633789) group offers an efficient method for the concurrent protection of both functionalities.

The formation of the this compound ring is typically achieved by the acid-catalyzed reaction of a 1,2-amino alcohol with acetone (B3395972) or its equivalent, such as 2,2-dimethoxypropane. This reaction is a reversible process, and the equilibrium is driven towards the product by the removal of water. The resulting oxazolidine (B1195125) ring effectively masks the nucleophilicity of both the nitrogen and oxygen atoms.

The stability of the this compound protecting group is a key aspect of its utility. It is generally stable to basic conditions, which allows for the use of base-labile protecting groups elsewhere in the molecule. However, the oxazolidine ring is susceptible to cleavage under acidic conditions, which regenerates the original 1,2-amino alcohol functionality. This differential stability is the foundation of its application in orthogonal protecting group strategies.

The conditions for the deprotection of the this compound group typically involve treatment with a strong acid, such as trifluoroacetic acid (TFA). The lability of the group to acid can be influenced by the substituents on the oxazolidine ring; the dimethyl substitution at the 2-position provides a balance of stability and ease of cleavage suitable for many synthetic applications.

Table 1: Formation and Deprotection of this compound as a Protecting Group for 1,2-Amino Alcohols

| Step | Reagents and Conditions | Outcome |

| Protection | 1,2-amino alcohol, acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-toluenesulfonic acid) | Formation of the this compound ring, protecting both the amino and hydroxyl groups. |

| Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA) | Cleavage of the oxazolidine ring to regenerate the 1,2-amino alcohol. |

Applications in Peptide Chemistry and Peptidomimetics

The this compound protecting group has found significant application in peptide chemistry, primarily through its incorporation into "pseudoproline" dipeptides. These modified building blocks are instrumental in overcoming challenges associated with the solid-phase peptide synthesis (SPPS) of complex peptide sequences.

During SPPS, the growing peptide chain, which is anchored to a solid support, can adopt secondary structures, such as β-sheets. This can lead to intermolecular aggregation, which hinders the accessibility of the N-terminus for subsequent amino acid coupling steps, resulting in incomplete reactions and low yields of the desired peptide. nih.gov

To mitigate this issue, pseudoproline dipeptides are incorporated into the peptide sequence. nih.gov These are dipeptide units where a serine or threonine residue is cyclized with acetone to form a this compound ring. nih.gov These building blocks are commercially available, typically as Fmoc-protected dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH), ready for direct use in Fmoc-based SPPS. nih.govbachem.com

The introduction of a pseudoproline dipeptide disrupts the formation of secondary structures by inducing a "kink" in the peptide backbone, similar to that caused by a proline residue. peptide.comiris-biotech.de This disruption prevents peptide chain aggregation and improves the solvation of the growing peptide, leading to more efficient coupling reactions and significantly higher yields of the final product. iris-biotech.dechempep.com The use of these dipeptides has been shown to be highly effective in the synthesis of long and "difficult" peptide sequences that are otherwise challenging to prepare using conventional methods. researchgate.net

The conformational influence of the this compound ring in pseudoproline dipeptides extends to the geometry of the preceding peptide bond. The Xaa-Pro peptide bond is known to exist in both cis and trans conformations, with the trans form generally being more stable. The cyclic structure of the this compound, much like the pyrrolidine ring of proline, significantly lowers the energy barrier for the cis conformation of the preceding peptide bond. iris-biotech.dechempep.com

This preference for a cis-amide bond is a key factor in the ability of pseudoprolines to disrupt β-sheet formation, as the cis conformation introduces a sharp turn in the peptide backbone. iris-biotech.dechempep.com This "kink" disrupts the regular hydrogen bonding patterns required for stable secondary structures. peptide.comiris-biotech.de The ability to "lock" a peptide bond in a cis conformation has also been exploited in the design of peptidomimetics to study the bioactive conformations of peptides.

Table 2: Impact of this compound (Pseudoproline) on Peptide Synthesis

| Parameter | Effect of this compound Incorporation | Underlying Mechanism |

| Peptide Aggregation | Reduced | Disruption of secondary structures (e.g., β-sheets) by inducing a "kink" in the peptide backbone. nih.govpeptide.com |

| Solubility | Increased | Prevention of aggregation and improved solvation of the growing peptide chain. chempep.com |

| Coupling Efficiency | Improved | Greater accessibility of the N-terminus for acylation. chempep.com |

| Peptide Yield | Increased | More complete coupling reactions and reduced synthesis failures. iris-biotech.de |

| Peptide Bond Conformation | Favors cis isomerism | The cyclic structure of the oxazolidine ring lowers the energetic preference for the trans conformation of the preceding peptide bond. iris-biotech.dechempep.com |

Orthogonal Protecting Group Strategies

An orthogonal protecting group strategy is one in which different protecting groups can be removed under distinct conditions, allowing for the selective deprotection of one functional group in the presence of others. peptide.com The this compound protecting group plays a valuable role in such strategies, particularly in the context of Fmoc-based solid-phase peptide synthesis.

The standard Fmoc/tBu strategy in SPPS relies on the use of the base-labile Fmoc group for N-terminal protection and acid-labile groups (such as t-butyl) for side-chain protection. The this compound ring of a pseudoproline dipeptide is stable to the basic conditions (typically piperidine in DMF) used to remove the Fmoc group. bachem.com However, it is cleaved by the strong acid (typically a TFA "cocktail") used for the final deprotection of side-chain protecting groups and cleavage of the peptide from the resin. bachem.comchempep.com This differential stability makes the this compound group orthogonal to the Fmoc group.

A more nuanced orthogonal strategy involves the use of highly acid-labile resins, such as 2-chlorotrityl (2-ClTrt) or Sieber amide resins. peptide.com Peptides can be cleaved from these resins under very mild acidic conditions (e.g., 1% TFA in dichloromethane). chempep.com These conditions are sufficiently mild to leave the this compound ring of a pseudoproline intact. peptide.comchempep.com This allows for the synthesis of fully protected peptide fragments containing pseudoproline residues. These protected fragments, which benefit from the increased solubility conferred by the pseudoproline, can then be used in solution-phase fragment condensation to assemble larger proteins. peptide.comchempep.com

Table 3: Orthogonality of the this compound Protecting Group in Fmoc-SPPS

| Protecting Group | Deprotection Conditions | Stability of this compound | Orthogonal Application |

| Fmoc | 20% Piperidine in DMF | Stable | Allows for the use of pseudoproline dipeptides in standard Fmoc-SPPS protocols. |

| t-Butyl (and other acid-labile side-chain protecting groups) | ~95% TFA | Cleaved | Simultaneous deprotection of side chains and the pseudoproline at the final cleavage step. |

| Peptide-Resin Linkage (highly acid-labile resins, e.g., 2-ClTrt) | 1% TFA in DCM | Stable | Synthesis of protected peptide fragments containing pseudoproline residues for use in fragment condensation. peptide.comchempep.com |

Reaction Mechanisms and Reactivity Profiles of 2,2 Dimethyloxazolidine Systems

Ring-Opening Transformations

The defining characteristic of the oxazolidine (B1195125) ring is its propensity to undergo cleavage under various conditions, serving as a protective group that can be readily removed or as a precursor to other functional molecules.

Oxazolidines, including the 2,2-dimethyl substituted variant, are susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the ring to regenerate the parent β-amino alcohol and the corresponding carbonyl compound. This reaction is of significant utility, particularly in synthetic chemistry where the oxazolidine ring is employed as a protecting group for the β-amino alcohol functionality.

The general mechanism can be summarized in the following steps:

Protonation of the ring oxygen or nitrogen.

Nucleophilic attack by water at the C2 position.

Ring cleavage to form a protonated amino alcohol and a carbonyl compound.

The oxazolidine ring can also be opened by other nucleophiles, typically under conditions that activate the ring. While less common than acid-catalyzed hydrolysis, these reactions provide pathways to more complex structures. The mechanism of base-catalyzed or nucleophilic ring-opening is fundamentally an SN2 process. nih.govnih.gov Due to the inherent ring strain, which is less than that of an epoxide but still significant, the oxazolidine ring is more susceptible to cleavage than acyclic ethers. nih.gov

In these reactions, a strong nucleophile attacks one of the electrophilic carbon atoms of the ring, typically the less sterically hindered carbon. For 2,2-dimethyloxazolidine (B1633789), this would be the C5 methylene carbon. This attack leads to the cleavage of a carbon-heteroatom bond. For instance, reaction with a strong nucleophile could lead to the cleavage of the C5-O1 bond. The regioselectivity of the attack depends on the substitution pattern of the ring and the reaction conditions.

Reactions at the N-Acyl Moiety

Acylation of the nitrogen atom of this compound introduces an amide functionality, which significantly influences the molecule's conformational behavior and provides a new site for chemical reactions.

The introduction of an acyl group on the nitrogen atom of the oxazolidine ring leads to the phenomenon of rotational isomerism due to the partial double-bond character of the C-N bond in the amide group. This results in two possible planar conformers, typically designated as E and Z.

A key study on N-acetyl-2,2-dimethyloxazolidine revealed that, unlike many other 2-substituted N-acyloxazolidines which exist as a mixture of E and Z isomers in solution, the 2,2-dimethyl derivative exists predominantly as a single rotational isomer. Using two-dimensional nuclear Overhauser effect spectroscopy (NOESY), this dominant isomer was determined to possess the Z (or trans) stereochemistry, where the acetyl group is oriented away from the C5 position of the ring. Molecular mechanics calculations supported this finding, suggesting that the Z isomer is sterically favored. The presence of two methyl groups at the C2 position appears to create sufficient steric hindrance to strongly favor one rotamer over the other.

Table 1: Rotational Isomerism in N-Acyloxazolidines

| Compound | Substituents at C2 | Observed Isomers in Solution | Predominant Isomer |

|---|---|---|---|

| N-acetyloxazolidine | H, H | E and Z | Z (major) |

| N-acetyl-2-methyloxazolidine | H, CH₃ | E and Z | Z (major) |

| N-acetyl-2,2-dimethyloxazolidine | CH₃, CH₃ | Predominantly one isomer | Z |

The N-acyl group on the this compound ring behaves as a typical amide but its reactivity can be influenced by the ring structure. The carbonyl carbon of the acyl group is electrophilic and is a site for nucleophilic acyl substitution.

A significant reaction involving the N-acyl moiety is its reduction. For example, N-acyl-5,5-dimethyloxazolidin-2-ones can be selectively reduced with hydride reagents like diisobutylaluminium hydride (DIBAL-H). This reduction can lead to the formation of a stable N-1'-hydroxyalkyl derivative, which acts as a masked aldehyde equivalent. Subsequent treatment under basic conditions can release the parent aldehyde in high yield. This strategy demonstrates the utility of the N-acyl oxazolidinone system in asymmetric synthesis, for instance, in the preparation of chiral α-alkyl and β-alkyl aldehydes. The steric hindrance provided by the gem-dimethyl group (in this case at C5) can be crucial for directing the outcome of the reduction and inhibiting unwanted side reactions like endocyclic cleavage.

Reactivity of Specific Functional Groups on the Oxazolidine Ring

For the parent this compound molecule, the primary sites of reactivity are the heteroatoms and the bonds constituting the ring, as discussed in the context of ring-opening transformations (Section 5.1), and the N-acyl group when present (Section 5.2). The carbon skeleton of the ring itself, being composed of saturated sp³-hybridized carbons, is generally unreactive towards common reagents.

The chemical literature on this compound predominantly focuses on its cleavage or the chemistry of N-acyl derivatives rather than the functionalization of the ring's carbon atoms. Modifications to the ring's carbon skeleton are typically introduced during the synthesis of the oxazolidine itself, by starting with appropriately substituted β-amino alcohols. Therefore, the reactivity of specific functional groups on the oxazolidine ring is more relevant to derivatives that are already substituted at the C4 or C5 positions.

Aldehyde Reactivity in Garner's Aldehyde and Derivatives

Garner's aldehyde, (R)- or (S)-tert-butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate, is a widely utilized chiral intermediate derived from serine. beilstein-journals.orgnih.govd-nb.infonih.gov Its synthetic utility stems from the predictable stereochemical outcome of nucleophilic additions to the aldehyde carbonyl group. The oxazolidine ring effectively shields one face of the aldehyde, directing the approach of nucleophiles to the sterically less hindered side. nih.gov

The primary concern during these reactions is the potential for epimerization at the α-carbon (the C4 of the oxazolidine ring), which would compromise the enantiopurity of the product. beilstein-journals.orgd-nb.info However, numerous studies have demonstrated that under carefully controlled conditions, especially at low temperatures, nucleophilic addition occurs with little to no loss of configurational integrity at this center. nih.govd-nb.info

The addition of organometallic reagents and other nucleophiles to Garner's aldehyde typically proceeds with high diastereoselectivity, favoring the anti product. nih.gov This outcome is rationalized by the Felkin-Anh model, which predicts nucleophilic attack from the least hindered trajectory. nih.gov

Key reactions involving the aldehyde group include:

Carbonyl Alkylation: The addition of organometallic reagents, such as Grignard reagents and organolithium compounds, allows for carbon chain elongation. nih.gov For instance, the reaction with vinylzinc chloride shows high syn-selectivity, whereas vinyllithium addition results in the anti-product. rsc.org

Alkynylation: The addition of metal acetylides generates propargylic alcohols, which are versatile intermediates for further transformations. nih.govd-nb.info

Olefinations: Wittig-type reactions provide access to various alkene derivatives.

The table below summarizes representative nucleophilic addition reactions to Garner's aldehyde, highlighting the conditions and stereochemical outcomes.

| Nucleophile/Reagent | Conditions | Major Product Isomer | anti:syn Ratio | Yield | Reference |

|---|---|---|---|---|---|

| Lithium salt of ethyl propiolate | HMPT/THF, -78 °C | anti | 13:1 | 75% | nih.govd-nb.info |

| Phenylboronic acid derivative | Rh catalyst | anti | >30:1 | 71% | d-nb.info |

| (E)-Octenylboronic acid derivative | Rh catalyst, 55 °C | anti | 4.6:1 | 78% | d-nb.info |

| Hexylmagnesium bromide | Et₂O | syn | 5:95 | 90% | rsc.org |

| Vinylzinc chloride | Et₂O, -78 °C | syn | 1:6 | 70-90% | rsc.org |

| Vinyllithium | THF, -78 °C | anti | 6:1 | N/A | rsc.org |

Reactions Involving Oxirane Moieties within Substituted Oxazolidines

Oxazolidine derivatives containing an oxirane (epoxide) ring are valuable substrates for synthesizing complex molecules, including amino alcohols and oxazolidinones. The reactivity of these systems is dominated by the ring-opening of the strained three-membered epoxide. libretexts.org This ring-opening can be catalyzed by either acid or base and proceeds via a nucleophilic substitution mechanism. libretexts.org

The regioselectivity of the nucleophilic attack depends on the reaction conditions:

Basic or Nucleophilic Conditions: Under basic conditions, the reaction follows a classic S(_N)2 mechanism. The nucleophile attacks the least sterically hindered carbon atom of the epoxide. libretexts.orgmasterorganicchemistry.com This pathway is driven by the relief of the epoxide's significant ring strain. libretexts.orgmasterorganicchemistry.com

Acidic Conditions: In the presence of acid, the epoxide oxygen is first protonated, creating a better leaving group. The nucleophile then attacks the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state, which has partial S(_N)1 character. libretexts.org

A common and synthetically important reaction is the cycloaddition of epoxides with isocyanates to form oxazolidin-2-ones. This transformation can be catalyzed by various agents, including tetraarylphosphonium salts, which act as bifunctional catalysts that accelerate the epoxide ring-opening with high regioselectivity. organic-chemistry.orgorganic-chemistry.org

The table below details typical reactions involving the oxirane ring in oxazolidine-related systems.

| Reactant System | Reagents/Conditions | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Epoxide and Isocyanate | Tetraarylphosphonium salts (TAPS) | [3+2] Cycloaddition | N-aryl-substituted oxazolidinone | organic-chemistry.orgorganic-chemistry.org |

| Resin-bound Epoxide | Isocyanate, LiBr/tributyl phosphine oxide, 95 °C | Cycloaddition | Arylamino-substituted oxazolidinone | acs.org |

| Asymmetric Epoxide | Basic methanol (CH₃OH/CH₃O⁻) | S(_N)2 Ring-Opening | Alcohol (attack at less substituted carbon) | libretexts.org |

| Asymmetric Epoxide | Acidic methanol (CH₃OH/H⁺) | S(_N)1-like Ring-Opening | Alcohol (attack at more substituted carbon) | libretexts.org |

| Epoxide | Grignard Reagent (e.g., RMgBr), then H₃O⁺ | S(_N)2 Ring-Opening | Primary alcohol (with two extra carbons if ethylene oxide is used) | libretexts.orgmasterorganicchemistry.com |

| Epoxide | Aqueous base (e.g., NaOH/H₂O) | S(_N)2 Ring-Opening (Hydrolysis) | trans-1,2-diol | libretexts.orgmasterorganicchemistry.com |

Computational and Spectroscopic Investigations of 2,2 Dimethyloxazolidine Structures

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for exploring the molecular properties of 2,2-dimethyloxazolidine (B1633789) at an atomic level, offering predictions and explanations for its chemical behavior.

Quantum mechanical simulations are crucial for estimating the range of three-dimensional structures, or conformations, that a flexible molecule like this compound can adopt. nih.gov The five-membered oxazolidine (B1195125) ring is not planar and typically exists in puckered conformations to relieve ring strain. Theoretical calculations, often employing Density Functional Theory (DFT), are used to locate the energy minima on the potential energy surface, which correspond to stable conformers.

For the oxazolidine ring, a common low-energy conformation is the "envelope" form, where one atom is puckered out of the plane formed by the other four. In derivatives of this compound, this is often a C-5 envelope, where the C-5 carbon is displaced from the C-2-N-3-C-4 plane. Computational methods can precisely calculate the energy differences between various possible envelope and twist conformations, predicting the most stable arrangement and the energy barriers for interconversion between them. researchgate.netresearchgate.net

Quantum chemical calculations are instrumental in modeling the entire course of a chemical reaction, from reactants to products, via transition states and intermediates. nih.gov This modeling is particularly valuable for understanding reactions where this compound derivatives are used as chiral auxiliaries to control stereochemistry.

By calculating the activation energies for different reaction pathways, chemists can rationalize and predict the stereochemical outcome. researchgate.net For instance, in an alkylation reaction of an N-acyl-2,2-dimethyloxazolidine, theoretical modeling can compare the energy barriers for the electrophile approaching from either the re or si face of the enolate. The pathway with the lower energy barrier will be the favored one, thus explaining the observed diastereoselectivity. These computational studies provide a detailed mechanistic understanding that complements experimental observations.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgslideshare.net

In the context of this compound, the HOMO is typically associated with the lone pair electrons on the nitrogen or oxygen atoms, making these sites nucleophilic. The spatial distribution and energy of the HOMO can indicate how the molecule will interact with electrophiles. taylorandfrancis.com Conversely, the LUMO's location and energy can predict the site of nucleophilic attack on the molecule or its derivatives. FMO analysis is widely used to understand the outcomes of various reactions, including cycloadditions and nucleophilic additions, by examining the orbital symmetry and energy gaps between the interacting frontier orbitals of the reactants. slideshare.netacs.orgacs.org

Advanced Spectroscopic Characterization

Spectroscopic methods provide the experimental data necessary to validate computational models and definitively determine the structure and conformation of this compound in various states.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of this compound derivatives in solution. nih.gov One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different protons and carbons in the molecule. researchgate.net

Two-dimensional NMR techniques are essential for unambiguous assignments and detailed structural analysis. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded protons and carbons, while the Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H connections, helping to piece together the molecular skeleton. hmdb.cabeilstein-journals.org

For conformational and stereochemical analysis, the Nuclear Overhauser Effect Spectrometry (NOESY) experiment is particularly vital. nih.govarxiv.org It detects protons that are close in space, regardless of their bonding connectivity. The presence of NOESY cross-peaks between specific protons can confirm the relative stereochemistry of substituents and provide evidence for the predominant conformation of the oxazolidine ring in solution. acs.orgrsc.org For example, a strong NOE between a proton on a substituent and a proton on the ring can establish their cis or trans relationship.

Table 1: Representative NMR Data for a Substituted this compound Derivative

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |

|---|---|---|---|

| 2-CH₃ (A) | ~1.50 (s, 3H) | ~93.5 (C) | 2-CH₃ (B), 4-H |

| 2-CH₃ (B) | ~1.60 (s, 3H) | 2-CH₃ (A), N-H (if present) | |

| 4-H | ~4.10 (dd, 1H) | ~68.0 (CH) | 5-H (cis), 5-H (trans) |

| 5-H (cis) | ~3.90 (t, 1H) | ~75.0 (CH₂) | 4-H, 5-H (trans) |

| 5-H (trans) | ~3.75 (dd, 1H) | 4-H, 5-H (cis) |

Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.

X-ray crystallography provides unambiguous and highly precise information about the three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passed through a single crystal of a this compound derivative, a detailed map of electron density can be generated, revealing the exact position of each atom. researchgate.net

This technique is the gold standard for determining molecular geometry, providing precise bond lengths, bond angles, and torsional angles. marquette.edu For this compound, a crystal structure would definitively confirm the ring's conformation (e.g., the specific envelope or twist form), the stereochemistry at all chiral centers, and the packing of molecules within the crystal lattice. chemrxiv.orgnih.gov This solid-state information is crucial for validating the results of computational conformational analyses and provides a static picture that complements the dynamic information obtained from NMR studies in solution.

Table 2: Example of Information Derived from a Hypothetical X-ray Crystallography Study

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| C4-C5 Bond Length | 1.53 Å |

| C2-O1 Bond Length | 1.44 Å |

| C5-C4-N3-C2 Torsion Angle | -25.6° |

| Ring Conformation | C5-envelope |

Note: The data presented are hypothetical and serve as an illustration of the parameters obtained from an X-ray diffraction experiment.

Applications of 2,2 Dimethyloxazolidine in Total Synthesis

Strategic Intermediates in Natural Product Synthesis

The primary application of the 2,2-dimethyloxazolidine (B1633789) motif is as a strategic intermediate in the enantioselective synthesis of natural products. Garner's aldehyde, in particular, has been utilized in over 600 syntheses since its introduction. beilstein-journals.org It provides a reliable method for introducing a chiral α-amino alcohol fragment, which is a common structural feature in many biologically active compounds. nih.gov

Key applications include the synthesis of:

Sphingosines and Ceramides: These lipids are fundamental components of cell membranes. The synthesis of D-erythro-sphingosine and other analogues frequently employs Garner's aldehyde to set the correct stereochemistry of the amino-diol backbone through stereoselective additions of long alkyl chains to the aldehyde. nih.govorgsyn.org

Iminosugars: These polyhydroxylated alkaloids, such as castanospermine, are potent glycosidase inhibitors. The synthesis of (+)-1-epi-castanospermine has been achieved using Garner's aldehyde as the starting point to construct the core indolizidine ring system with precise stereocontrol. semanticscholar.orgnih.gov

Peptide Antibiotics and Unusual Amino Acids: The this compound-containing core provides a ready-made α-amino acid precursor. It can be elaborated to synthesize complex, non-proteinogenic amino acids that are components of various bioactive peptides. nih.govorgsyn.org

Cerebrosides: The total synthesis of natural cerebrosides with antibacterial activity, such as chrysogeside B, has been accomplished using Garner's aldehyde as a key chiral building block to construct the sphingosine fragment of the molecule. researchgate.net

The strategic value of this intermediate lies in its ability to act as a conformationally rigid template, allowing for highly diastereoselective carbon-carbon bond formations at the aldehyde group. nih.govresearchgate.net

| Natural Product Class | Specific Example | Role of this compound Intermediate |

| Sphingolipids | D-erythro-Sphingosine | Provides the C1-C3 chiral backbone of the sphingoid base. nih.govorgsyn.org |

| Iminosugars | (+)-1-epi-Castanospermine | Serves as the chiral starting material for the construction of the polyhydroxylated indolizidine core. semanticscholar.org |

| Cerebrosides | Chrysogeside B | Used to synthesize the enantiopure sphingosine fragment of the molecule. researchgate.net |

| Peptide Antibiotics | (Component Amino Acids) | Acts as a precursor to complex and unusual α-amino acids. nih.gov |

Building Blocks for Complex Heterocyclic Scaffolds

The this compound unit within Garner's aldehyde is not merely a protecting group but an integral part of a building block for constructing more elaborate heterocyclic scaffolds. The aldehyde function acts as a versatile handle for chain elongation through reactions like Wittig olefinations, aldol additions, and Grignard reactions. nih.govresearchgate.net Following these transformations, the oxazolidine (B1195125) ring can be selectively deprotected to unmask the amino alcohol functionality, which can then participate in subsequent cyclization reactions to form new rings.

This strategy has been employed to generate a variety of complex heterocyclic systems:

Indolizidines: As seen in the synthesis of castanospermine, the carbon backbone constructed from Garner's aldehyde can undergo a series of transformations, including deprotection of the oxazolidine and subsequent reductive amination, to form the bicyclic indolizidine skeleton. nih.gov

Oxazoles: The serine-derived oxazolidine core can be directly converted into an oxazole ring. This transformation involves the oxidation of the oxazolidine to a 2,5-dihydrooxazole intermediate, which then aromatizes to the oxazole scaffold, providing a direct synthetic route from a chiral α-amino aldehyde to a different, valuable heterocycle. organic-chemistry.org

Piperidines and Pyrrolidines: Elaboration of the aldehyde followed by deprotection and intramolecular cyclization provides a common pathway to substituted five- and six-membered nitrogen-containing rings, which are core structures in a multitude of alkaloids.

The stability of the this compound ring to a wide range of reagents allows for complex transformations on other parts of the molecule before the final deprotection and cyclization steps. nih.gov

| Heterocyclic Scaffold | Synthetic Strategy from this compound Precursor |

| Indolizidines | Chain elongation at the aldehyde, followed by oxazolidine deprotection and intramolecular reductive amination cascade. nih.gov |

| Oxazoles | Direct oxidation of the serine-derived oxazolidine ring to form the aromatic oxazole scaffold. organic-chemistry.org |

| Substituted Piperidines | Carbon chain extension via carbonyl chemistry, followed by deprotection and intramolecular cyclization. |

Precursors to Synthetically Challenging Organic Molecules

The synthesis of molecules with multiple contiguous stereocenters is a significant challenge in organic chemistry. The this compound moiety in Garner's aldehyde provides a powerful solution by serving as a "chiral pool" starting material, where one stereocenter is already perfectly defined. This simplifies the synthetic problem from one of ab initio asymmetric synthesis to one of diastereoselective synthesis.

The conformational rigidity of the oxazolidine ring and the steric bulk of the N-Boc group create a highly biased environment for nucleophilic attack at the adjacent aldehyde. This typically results in excellent diastereoselectivity, which can be predicted by the Felkin-Anh non-chelation model. nih.govbeilstein-journals.org This allows for the reliable creation of a second, new stereocenter adjacent to the first.

This predictable stereocontrol makes Garner's aldehyde an invaluable precursor for challenging targets:

Polyketide Fragments: The synthesis of complex polyketide natural products often requires the assembly of fragments with specific 1,2- or 1,3-stereo-relationships. Garner's aldehyde is an ideal starting point for fragments containing a β-amino-α-hydroxy motif.

Vicinal Amino Alcohols: The direct addition of organometallic reagents to Garner's aldehyde provides straightforward access to vicinal amino alcohol substructures with high diastereoselectivity, a motif found in numerous complex natural products. nih.gov

Fluorinated Amino Acids: The synthesis of optically active fluorinated compounds, which are synthetically challenging, has been demonstrated by using Garner's aldehyde as a precursor. For example, it was used to synthesize derivatives of (2S)-4,4-difluoroglutamine, showcasing its utility in accessing complex non-natural amino acids. researchgate.net

By providing a secure and predictable stereochemical anchor, the this compound core within Garner's aldehyde significantly reduces the synthetic steps and complexity required to access enantiopure, stereochemically rich molecules.

| Challenging Target Feature | Role of this compound Precursor | Example Molecule/Fragment |

| Contiguous Stereocenters | Provides a fixed stereocenter, directing the formation of a new adjacent stereocenter with high diastereoselectivity. nih.govbeilstein-journals.org | Sphingosine |

| β-Amino-α-hydroxy Motif | Acts as an enantiopure C3 synthon that can be elaborated to form this key structural unit. | Polyketide fragments |

| Unnatural Amino Acids | Serves as a versatile chiral template for building complex, non-proteinogenic amino acids. | (2S)-4,4-Difluoroglutamine derivatives researchgate.net |

Q & A

Basic Research Questions

Q. How is 2,2-dimethyloxazolidine synthesized, and what are its key roles in peptide chemistry?

- Methodological Answer : this compound is synthesized via acid-catalyzed condensation of β-amino alcohols with acetone or ketone derivatives. For example, BF₃·Et₂O or PPTS (pyridinium p-toluenesulfonate) catalyzes the reaction under mild conditions (e.g., acetone, room temperature) . In peptide chemistry, it serves as a pseudoproline analog to stabilize trans Leu-Pro peptide bonds during solid-phase synthesis, improving conformational control and reducing aggregation .

Q. What analytical techniques are used to characterize this compound derivatives?

- Methodological Answer : Chiral GC-FID (gas chromatography with flame ionization detection) is critical for determining enantiomeric excess (ee) after derivatization. For instance, in chemo-enzymatic syntheses of 1,2-amino alcohols, the ee of intermediates is quantified by converting them to this compound derivatives . NMR spectroscopy and X-ray crystallography are also employed to confirm stereochemistry and structural integrity .

Advanced Research Questions

Q. How does this compound mitigate steric hindrance in complex syntheses?

- Methodological Answer : In multistep syntheses (e.g., theonellamide analogs), this compound acts as a bifunctional protecting group for amines and hydroxyls. This avoids bulky silyl ethers (e.g., TBS), improving reactivity in subsequent reductions (e.g., DIBALH) and olefinations (e.g., Horner–Wadsworth–Emmons reactions) . Computational docking studies (e.g., AutoDock-based protocols like DINC) further validate its role in reducing steric clashes during ligand-receptor interactions .

Q. How can researchers resolve contradictory data in reaction yields involving this compound?

- Methodological Answer : Contradictions in yield (e.g., 21% vs. 76% in oxazolidine formation under varying catalysts) arise from competing pathways (e.g., formation of byproducts like carbonates). Systematic optimization using DOE (design of experiments) and kinetic analysis (e.g., monitoring via GC-FID or HPLC) helps identify optimal conditions. For example, PPTS in acetone minimizes side reactions compared to BF₃·Et₂O .

Q. What computational methods support the design of this compound-based inhibitors?

- Methodological Answer : Molecular docking (e.g., DINC protocol) and MD (molecular dynamics) simulations are used to model interactions between this compound-containing peptidomimetics and targets like STAT3. These methods predict binding modes and validate trans Leu-Pro conformations critical for inhibiting protein-protein interactions .

Data Contradiction and Validation

Q. Why do enantiomeric excess values vary when using this compound derivatization?

- Methodological Answer : Variations in ee values (e.g., 85% vs. 95%) stem from impurities in intermediates or incomplete derivatization. Rigorous purification (e.g., column chromatography) and calibration of chiral GC-FID methods (e.g., using racemic standards) improve accuracy. Redundancy checks via alternative techniques (e.g., chiral HPLC or NMR with chiral shift reagents) are recommended .

Experimental Design Considerations

Q. How to optimize reaction conditions for this compound-mediated peptide synthesis?

- Methodological Answer : Key parameters include:

- Catalyst selection : PPTS over BF₃·Et₂O to minimize side reactions .

- Solvent systems : Acetone or toluene for equilibration between oxazolidine and open-chain forms .

- Temperature : Room temperature for kinetic control vs. elevated temperatures for thermodynamic products .

- Scale-up : Semi-preparative HPLC or flash chromatography for isolation of pure derivatives .

Tables for Key Data

Table 1 : Reaction Optimization for this compound Synthesis

| Entry | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | BF₃·Et₂O | Acetone | 23 | 21 |

| 2 | PPTS | Acetone | 96 | 76 |

Table 2 : Enantiomeric Excess Determination via Chiral GC-FID

| Substrate | Derivatization Method | ee (%) |

|---|---|---|

| 4 | This compound | 92 |

| 4' | This compound | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.